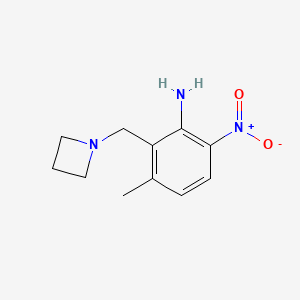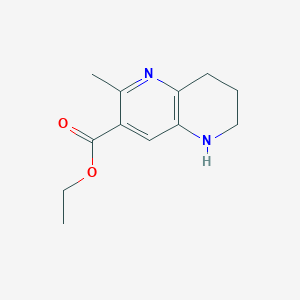
1-Benzyl-3-ethylazetidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1-bencil-3-etilazetidin-3-amina es un compuesto químico con un potencial significativo en varios campos científicos. Es un derivado de la azetidina, un heterociclo de cuatro miembros que contiene nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de 1-bencil-3-etilazetidin-3-amina generalmente implica la reacción de bencilamina con etilazetidina en condiciones controladas. La reacción a menudo se lleva a cabo en presencia de un disolvente adecuado y un catalizador para facilitar la formación del producto deseado. Las condiciones de reacción, como la temperatura y la presión, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial: En un entorno industrial, la producción del clorhidrato de 1-bencil-3-etilazetidin-3-amina puede implicar procesos de flujo continuo o por lotes a gran escala. El uso de reactores automatizados y técnicas avanzadas de purificación garantiza la calidad y escalabilidad consistentes del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de 1-bencil-3-etilazetidin-3-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, a menudo involucrando el uso de agentes reductores como el hidrógeno o los hidruros metálicos.
Sustitución: Los grupos bencilo y etilo pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los compuestos organometálicos se emplean para reacciones de sustitución.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
El clorhidrato de 1-bencil-3-etilazetidin-3-amina tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Sirve como un bloque de construcción para la síntesis de moléculas orgánicas complejas y heterociclos.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1-bencil-3-etilazetidin-3-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización descendentes. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Compuestos similares:
Dihidrocloruro de 1-bencilazetidin-3-amina: Un compuesto estrechamente relacionado con características estructurales similares pero diferentes grupos funcionales.
Aziridinas: Estos compuestos comparten la estructura del anillo de azetidina pero difieren en sus sustituyentes y reactividad.
Singularidad: El clorhidrato de 1-bencil-3-etilazetidin-3-amina es único debido a la presencia de ambos grupos bencilo y etilo, que confieren distintas propiedades químicas y reactividad. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Comparación Con Compuestos Similares
1-Benzylazetidin-3-amine dihydrochloride: A closely related compound with similar structural features but different functional groups.
Aziridines: These compounds share the azetidine ring structure but differ in their substituents and reactivity.
Uniqueness: 1-Benzyl-3-ethylazetidin-3-amine hydrochloride is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H19ClN2 |
|---|---|
Peso molecular |
226.74 g/mol |
Nombre IUPAC |
1-benzyl-3-ethylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-2-12(13)9-14(10-12)8-11-6-4-3-5-7-11;/h3-7H,2,8-10,13H2,1H3;1H |
Clave InChI |
FIOPUOGBQGJGFY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(C1)CC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[Chloro(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11883016.png)
![4-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11883040.png)
![6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11883044.png)
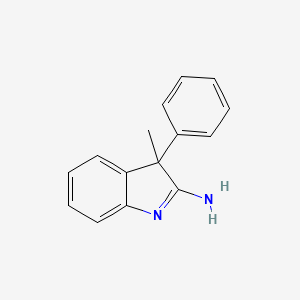



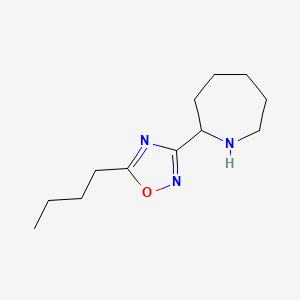
![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)
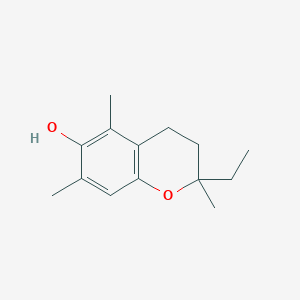
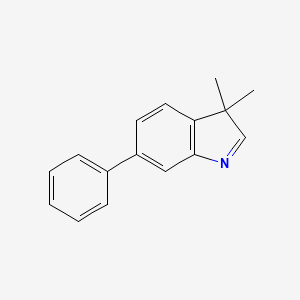
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
